N-(4-FLUOROPHENYL)-2-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE
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Overview
Description
N-(4-FLUOROPHENYL)-2-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-2-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Trimethylbenzenesulfonyl Group: The piperazine intermediate is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonylated piperazine.
Coupling with 4-Fluorophenylacetic Acid: The final step involves coupling the sulfonylated piperazine with 4-fluorophenylacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-2-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the sulfonyl group to a thiol or other reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfonyl derivatives.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
N-(4-FLUOROPHENYL)-2-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-2-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the sulfonylated piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-FLUOROPHENYL)-2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE: Lacks the trimethyl groups on the benzenesulfonyl moiety.
N-(4-CHLOROPHENYL)-2-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE: Contains a chlorophenyl group instead of a fluorophenyl group.
N-(4-FLUOROPHENYL)-2-[4-(METHYLBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE: Has a single methyl group on the benzenesulfonyl moiety.
Uniqueness
N-(4-FLUOROPHENYL)-2-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE is unique due to the presence of the 2,4,6-trimethylbenzenesulfonyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3S/c1-15-12-16(2)21(17(3)13-15)29(27,28)25-10-8-24(9-11-25)14-20(26)23-19-6-4-18(22)5-7-19/h4-7,12-13H,8-11,14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEUPFHIGITHIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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